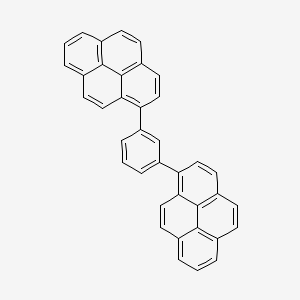
1,3-Di(pyren-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(pyren-1-yl)benzene is an organic compound composed of two pyrenyl groups attached to a benzene ring. It is a colorless solid with a molecular formula of C38H22 and a molecular weight of 475.58 g/mol . This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Di(pyren-1-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the use of pre-existing pyrene as the core, followed by different electrophilic aromatic substitutions at specific positions . For instance, the synthesis of 1,3-disubstituted pyrenes can be achieved through direct or indirect methods, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions using pyrene as the starting material. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Di(pyren-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; organometallic reagents (e.g., Grignard reagents) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrenequinones and other oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with hydrogenated aromatic rings.
Substitution: Halogenated pyrenes, alkylated pyrenes, and other substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di(pyren-1-yl)benzene has a wide range of applications in scientific research, including:
Biology: Studied for its potential interactions with biological molecules, such as DNA intercalation and protein binding.
Wirkmechanismus
The mechanism of action of 1,3-Di(pyren-1-yl)benzene is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions enable the compound to bind to DNA, proteins, and other biomolecules, leading to potential biological effects such as cytotoxicity and DNA intercalation . The pathways involved in these interactions are often related to the disruption of cellular processes and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,3-Di(pyren-1-yl)benzene can be compared with other similar compounds, such as:
1,3-Di(2-pyridyl)benzene: This compound is used in similar applications, including OLEDs and photovoltaic cells, but differs in its photophysical properties and molecular interactions.
1,6- and 1,8-Disubstituted Pyrenes: These compounds have different substitution patterns on the pyrene rings, leading to variations in their electronic and photophysical properties.
2,7-Disubstituted Pyrenes: These compounds also exhibit unique properties and are used in various applications, including materials science and electronics.
Eigenschaften
Molekularformel |
C38H22 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1-(3-pyren-1-ylphenyl)pyrene |
InChI |
InChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H |
InChI-Schlüssel |
GHDZTXRYFQBMKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


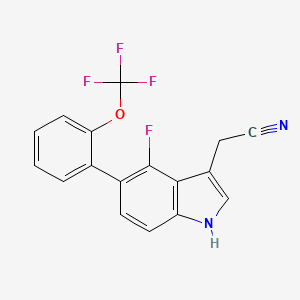
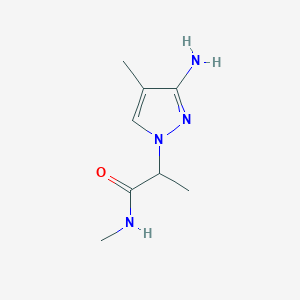
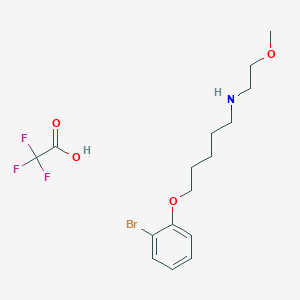
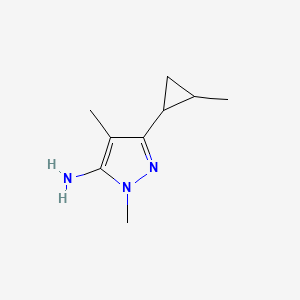


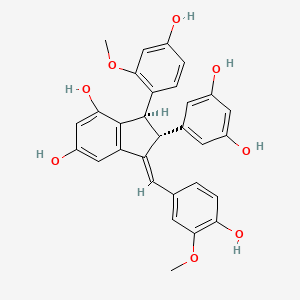

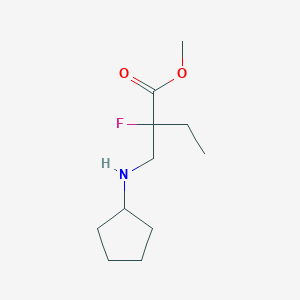
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
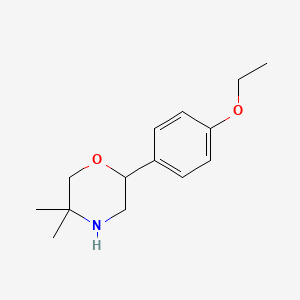
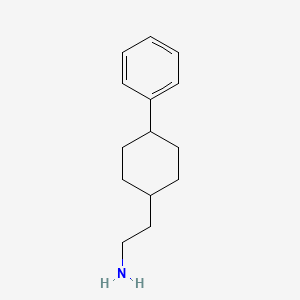
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)

